molecular formula C11H15N3O B1443262 2-(Piperidin-1-yl)pyridine-4-carboxamide CAS No. 1159822-58-8

2-(Piperidin-1-yl)pyridine-4-carboxamide

Cat. No. B1443262
M. Wt: 205.26 g/mol
InChI Key: GTMIJPANEKFQME-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular weight of 240.74 . It is a powder at room temperature . The IUPAC name for this compound is 2-(1-piperidinyl)-4-pyridinecarboximidamide hydrochloride .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-yl)pyridine-4-carboxamide can be represented by the InChI code: 1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

2-(Piperidin-1-yl)pyridine-4-carboxamide is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Inhibition of PCSK9 mRNA Translation

A chemical series including compounds analogous to 2-(Piperidin-1-yl)pyridine-4-carboxamide was identified as inhibitors of PCSK9 mRNA translation. Compounds from this series exhibited improved potency and pharmacokinetic properties compared to earlier structures (Londregan et al., 2018).

Synthesis for Central Nervous System Disorders

A scalable synthetic process was established for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, being investigated for central nervous system disorders. This process, involving acylation and deprotection, results in high yield and purity (Wei et al., 2016).

DNA Gyrase B Inhibitors

A focused library of compounds, including structures similar to 2-(Piperidin-1-yl)pyridine-4-carboxamide, was synthesized for potential inhibition of DNA gyrase B. This research aimed to develop new antibacterial agents, with some compounds showing moderate inhibition of DNA gyrase B (Jukič et al., 2017).

Anti-angiogenic and DNA Cleavage Studies

Compounds including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic activities and DNA cleavage potential, suggesting their application in cancer research (Kambappa et al., 2017).

Glycine Transporter 1 Inhibitor

A compound structurally related to 2-(Piperidin-1-yl)pyridine-4-carboxamide was identified as a potent glycine transporter 1 inhibitor. It showed potential for improving central nervous system disorders by increasing glycine concentration in the cerebrospinal fluid (Yamamoto et al., 2016).

Safety And Hazards

The safety information for 2-(Piperidin-1-yl)pyridine-4-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-4-5-13-10(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMIJPANEKFQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694982
Record name 2-(Piperidin-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)pyridine-4-carboxamide

CAS RN

1159822-58-8
Record name 2-(Piperidin-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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